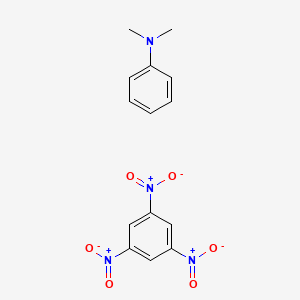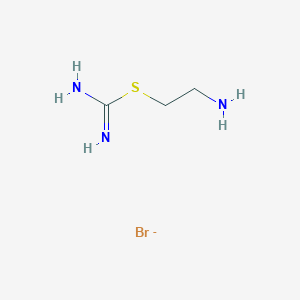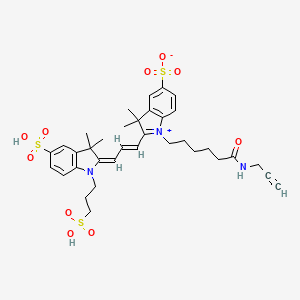![molecular formula C9H5N3S B14746556 [1,3]Thiazolo[4,5-F]quinoxaline CAS No. 233-95-4](/img/structure/B14746556.png)
[1,3]Thiazolo[4,5-F]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Thiazolo[4,5-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. These compounds are characterized by a fused ring structure containing nitrogen and sulfur atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[4,5-F]quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with thioureas in the presence of a solvent such as 1,4-dioxane. The reaction proceeds through nucleophilic aromatic substitution, followed by intramolecular cyclization to form the thiazolo ring . The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to achieve higher yields and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
[1,3]Thiazolo[4,5-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms into the quinoxaline ring .
Wissenschaftliche Forschungsanwendungen
[1,3]Thiazolo[4,5-F]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an enzyme inhibitor, kinase inhibitor, and receptor antagonist.
Wirkmechanismus
The mechanism of action of [1,3]Thiazolo[4,5-F]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also act as a kinase inhibitor by interfering with phosphorylation processes. Additionally, the compound can function as a receptor antagonist by binding to specific receptors and preventing the activation of downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,3]Dithiolo[4,5-B]quinoxaline: Similar in structure but contains sulfur atoms instead of nitrogen in the thiazolo ring.
Bis[1,3]thiazolo[4,5-F5’,4’-H]thieno[3,4-B]quinoxaline: Contains additional fused rings, making it more complex and suitable for organic electronics.
Uniqueness
[1,3]Thiazolo[4,5-F]quinoxaline is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties contribute to its diverse biological activities and make it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
233-95-4 |
|---|---|
Molekularformel |
C9H5N3S |
Molekulargewicht |
187.22 g/mol |
IUPAC-Name |
[1,3]thiazolo[4,5-f]quinoxaline |
InChI |
InChI=1S/C9H5N3S/c1-2-7-9(12-5-13-7)8-6(1)10-3-4-11-8/h1-5H |
InChI-Schlüssel |
DHIZMHDJSSQIJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CN=C2C3=C1SC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)
![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)




![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)

![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)


![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-4,5-dihydro-, iodide](/img/structure/B14746576.png)
